Fmoc-D-Thz-OH

Overview

Description

“Fmoc-D-Thz-OH” is a building block for the introduction of thioproline (Thz) during Fmoc SPPS . It has been employed as a masked cysteine residue to prevent self-ligation during native chemical ligation reactions (NCL) of peptide thioesters bearing an N-terminal Cys residue . A cysteine-glycine dipeptide was synthesized by SPOC using Fmoc chemistry with the cysteine residue protected as (4R)-1,3-thiazolidine-4-carboxylic acid (Thz) .

Synthesis Analysis

The synthesis of a cysteine-glycine dipeptide was achieved by SPOC using Fmoc chemistry with the cysteine residue protected as (4R)-1,3-thiazolidine-4-carboxylic acid (Thz) . After removal of the Fmoc group, Thz was converted into free cysteine by reaction with aqueous 0.8M methoxylamine (MeONH2) .Molecular Structure Analysis

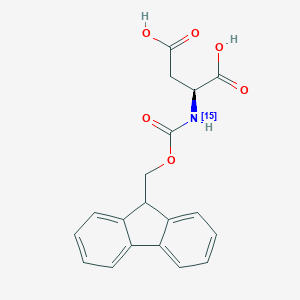

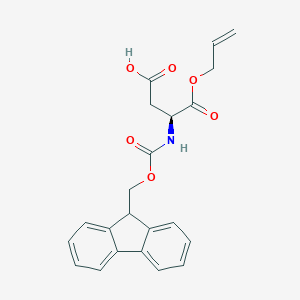

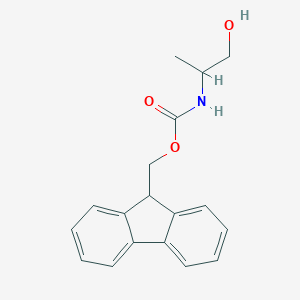

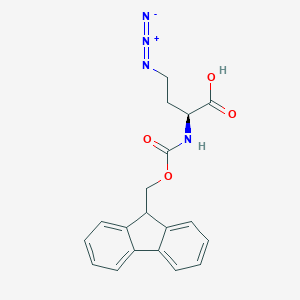

The molecular formula of “Fmoc-D-Thz-OH” is C19H17NO4S . Its molecular weight is 355.41 . The SMILES string is OC(=O)[C@H]1CSCN1C(=O)OCC2c3ccccc3-c4ccccc24 .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

“Fmoc-D-Thz-OH” possesses eminent self-assembly features and shows distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .Scientific Research Applications

Supramolecular Gels and Biomedical Applications

Fmoc-functionalized amino acids, including variants like Fmoc-D-Thz-OH, contribute significantly to the creation of supramolecular gels, especially in the biomedical field. These gels exhibit inherent biocompatibility and biodegradability, making them suitable for various biomedical applications. The unique properties of these gels allow for their use in antimicrobial activity studies and potentially in creating structures with enhanced antimicrobial effects (Croitoriu et al., 2021).

Antibacterial Composite Materials

The advancement in peptide- and amino-acid-based nanotechnology, including the use of Fmoc-decorated self-assembling units, has led to promising developments in antibacterial and anti-inflammatory composite materials. These materials leverage the antibacterial properties of the self-assembled nanostructures formed by Fmoc-modified amino acids, which are essential in hindering bacterial growth without harming mammalian cell lines (Schnaider et al., 2019).

Solid-Phase Synthesis of Carbonylated Peptides

Fmoc-D-Thz-OH plays a critical role in the solid-phase synthesis of carbonylated peptides, a process vital in creating novel peptides with potential biological relevance. The ability to synthesize these peptides using Fmoc strategies opens up avenues for producing peptides that model oxidatively modified peptides in biological systems, which are linked to various diseases (Waliczek et al., 2015).

Hydrogels and Nanotechnology

The development of hydrogels from Fmoc-protected amino acids, like Fmoc-D-Thz-OH, has significant implications in nanotechnology and material science. These hydrogels can form stable, fluorescent silver nanoclusters, which exhibit unique properties like large Stokes shift and narrow emission bandwidth. Such hydrogels have potential applications in developing novel materials with distinct optical and fluorescent properties (Roy & Banerjee, 2011).

Composite Materials and Nanotube Incorporation

Fmoc-protected amino acid-based hydrogels can also be used to create hybrid materials by incorporating functionalized single-walled carbon nanotubes. This combination results in hybrid hydrogels with enhanced thermal stability and improved mechanical properties, making them suitable for various applications in material science (Roy & Banerjee, 2012).

Mechanism of Action

Target of Action

The primary target of Fmoc-D-Thz-OH is the amine group in organic synthesis . The fluorenylmethoxycarbonyl protecting group (Fmoc) is frequently used as a protecting group for amines . This compound is used in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus .

Mode of Action

Fmoc-D-Thz-OH interacts with its targets through a process known as Fmoc protection of the amine group . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The biochemical pathway affected by Fmoc-D-Thz-OH is the peptide synthesis pathway. In the context of peptide synthesis, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS . After the peptide synthesis is complete, the Fmoc group is removed, allowing the peptide to undergo further reactions .

Pharmacokinetics

It’s important to note that the fmoc group is rapidly removed by a base, suggesting that it may have a short half-life in environments with a high ph .

Result of Action

The result of Fmoc-D-Thz-OH action is the protection of the amine group during peptide synthesis, allowing for the successful formation of peptides . After the Fmoc group is removed, the resultant peptide can undergo further reactions .

Action Environment

The action of Fmoc-D-Thz-OH is influenced by the pH of the environment. The Fmoc group is base-labile, meaning it is rapidly removed in a basic environment . Therefore, the pH of the environment can significantly influence the efficacy and stability of Fmoc-D-Thz-OH .

Safety and Hazards

Future Directions

The self-assembly of Fmoc protected single amino acids facilitates the formation of various structures that have unique properties and therefore serve as excellent bio-organic scaffolds for diverse applications . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

properties

IUPAC Name |

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWNZLPLVVGCMO-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Thz-OH | |

CAS RN |

198545-89-0 | |

| Record name | (S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.